Regulatory Designation: EP Impurity F vs. Dehydro-Aripiprazole (EP Impurity G) in Pharmacopeial Monographs
Aripiprazole N1-Oxide is officially designated as EP Impurity F and USP Related Compound F in pharmacopeial monographs, distinguishing it from the active metabolite dehydro-aripiprazole, which is designated as EP Impurity G [1]. Both compounds are mandated for control in aripiprazole drug substance and finished product per USP 2024 and EP monographs, but they serve distinct analytical roles due to their different formation mechanisms [2]. While dehydro-aripiprazole is the primary active metabolite representing approximately 40% of the parent drug's systemic exposure, Aripiprazole N1-Oxide is a specific N-oxidation product that serves as a marker for oxidative degradation pathways [3].
| Evidence Dimension | Regulatory Designation in Pharmacopeial Monographs |
|---|---|
| Target Compound Data | EP Impurity F / USP Aripiprazole Related Compound F |
| Comparator Or Baseline | Dehydro-aripiprazole designated as EP Impurity G |
| Quantified Difference | Distinct impurity designations with unique chemical structures and formation pathways; both are individually specified in USP and EP monographs |
| Conditions | USP 40-NF 35 and EP monograph specifications |
Why This Matters
Procurement of the correct EP/USP-designated impurity standard ensures compliance with regulatory requirements for specific impurity identification and quantification, preventing analytical errors and potential regulatory citation.
- [1] ChemicalBook. (n.d.). 573691-09-5: Aripiprazole N1-Oxide. Chemical Database Entry. View Source
- [2] Nguyen, A. V., Ta, C. M. H., & Ngo, T. T. D. (2024). Synthesis of impurity F and G of aripiprazole. Ho Chi Minh City Journal of Medicine, 27(3), 27-35. View Source
- [3] VistaPharm, LLC. (2023). Aripiprazole (VistaPharm, LLC): FDA Package Insert, Page 9. U.S. Food and Drug Administration. View Source
